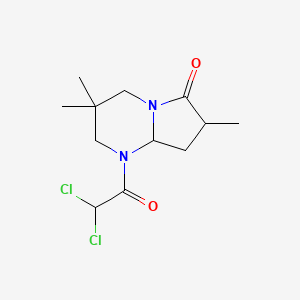
Pyrrolo(1,2-a)pyrimidin-6(2H)-one, 1-(dichloroacetyl)hexahydro-3,3,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of dichloroacetyl and trimethyl groups in its structure contributes to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. The reaction typically involves the use of dichloroacetyl chloride as a key reagent, which reacts with a suitable amine to form the desired product. The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the pyrrolo[1,2-a]pyrimidine ring system .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically lead to the formation of oxidized derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced derivatives with modified chemical properties.
Substitution: The presence of dichloroacetyl groups makes the compound susceptible to nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules
Biology: Research has shown that derivatives of this compound exhibit biological activity, making them potential candidates for drug development.
Medicine: The compound’s derivatives have been investigated for their potential therapeutic applications. Their ability to interact with specific biological targets makes them promising candidates for the treatment of various diseases.
Industry: In the industrial sector, the compound is used as a building block for the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of dichloroacetyl groups enhances its ability to form covalent bonds with target proteins, thereby influencing their function and signaling pathways .
Comparison with Similar Compounds
When compared to other similar compounds, 1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one stands out due to its unique structural features and reactivity. Similar compounds include:
N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives: These compounds share the dichloroacetyl group but differ in their core structure, leading to distinct chemical and biological properties.
Imidazo[1,2-a]pyrimidines: These compounds have a similar heterocyclic ring system but lack the dichloroacetyl and trimethyl groups, resulting in different reactivity and applications.
The uniqueness of 1-(2,2-Dichloroacetyl)-3,3,7-trimethylhexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one lies in its combination of functional groups and ring structure, which contribute to its diverse range of applications and reactivity.
Properties
CAS No. |
85072-82-8 |
|---|---|
Molecular Formula |
C12H18Cl2N2O2 |
Molecular Weight |
293.19 g/mol |
IUPAC Name |
1-(2,2-dichloroacetyl)-3,3,7-trimethyl-4,7,8,8a-tetrahydro-2H-pyrrolo[1,2-a]pyrimidin-6-one |
InChI |
InChI=1S/C12H18Cl2N2O2/c1-7-4-8-15(10(7)17)5-12(2,3)6-16(8)11(18)9(13)14/h7-9H,4-6H2,1-3H3 |
InChI Key |
UFIRNAFRTNYDCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2N(C1=O)CC(CN2C(=O)C(Cl)Cl)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


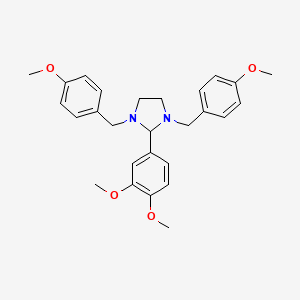
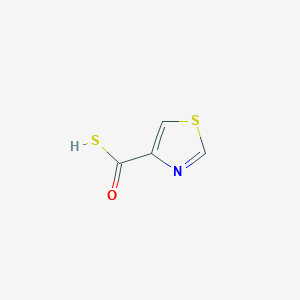
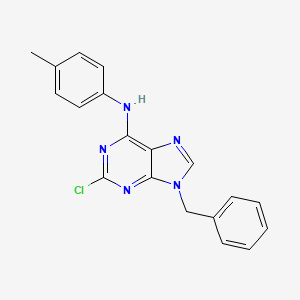
![2,5,7-Trimethylimidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B12919497.png)
![4-Pyrimidinamine, 6-[(4-methylphenyl)ethynyl]-5-nitro-](/img/structure/B12919501.png)
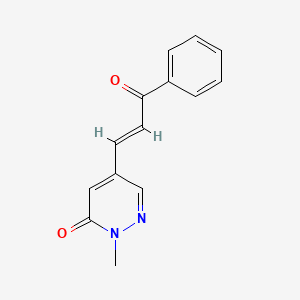
![2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12919506.png)
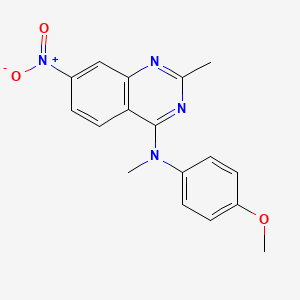
![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)
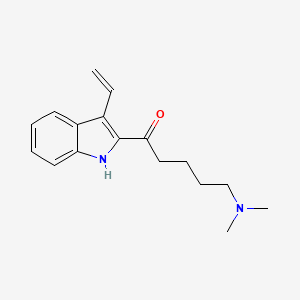

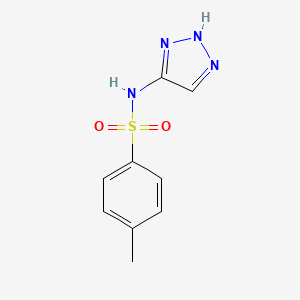
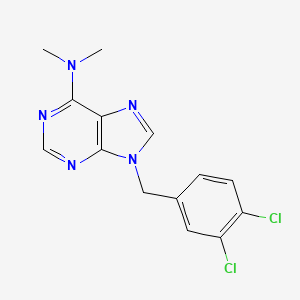
![2-[(5-Amino-1,3-thiazol-2-yl)amino]-1-phenylethan-1-one](/img/structure/B12919574.png)
